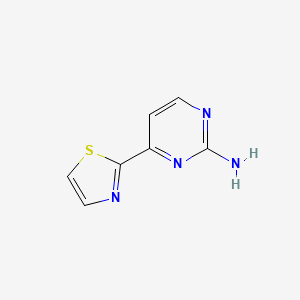

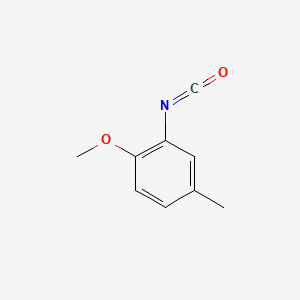

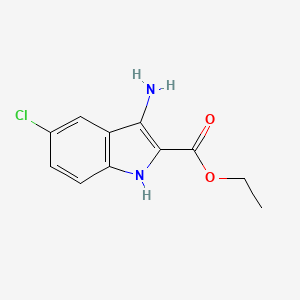

![molecular formula C12H7N3O3 B1307626 6-(4-hydroxyphenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione CAS No. 313519-01-6](/img/structure/B1307626.png)

6-(4-hydroxyphenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound of interest, "6-(4-hydroxyphenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione," is a heterocyclic compound that appears to be related to various pyrrolopyrazine-dione derivatives synthesized for their potential biological activities and chemical properties. The related compounds have been synthesized through various methods and have been characterized by different spectroscopic techniques.

Synthesis Analysis

The synthesis of pyridopyrazine-1,6-diones, which are structurally related to the compound , has been achieved through a one-pot coupling/cyclization reaction starting from 6-hydroxypicolinic acids and β-hydroxylamines. This process utilizes HATU for amide formation and activation of the hydroxyl group for intramolecular alkylation, proceeding under mild conditions and yielding good results .

Another related synthesis involves the creation of pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones from Ugi adducts. This two-step process includes acid-mediated cyclization followed by gold(I)-catalyzed regioselective annulation, which has been shown to produce densely functionalized derivatives in good-to-excellent yields .

Molecular Structure Analysis

The molecular structures of related compounds have been confirmed through various spectroscopic methods, including IR, 1H NMR, and 13C NMR. For instance, the structure of 7-hydroxy-6-phenyl-3-(phenyldiazenyl)pyrazolo[1,5-a]pyrimidine-2,5(1H,4H)-dione derivatives was characterized using these techniques, complemented by theoretical studies using Density Functional Theory (DFT) .

Chemical Reactions Analysis

The chemical reactivity of related compounds has been explored in various contexts. For example, the reaction of (chlorocarbonyl)phenyl ketene with 5-amino pyrazolones led to the synthesis of novel pyrazolo[1,5-a]pyrimidine-2,5(1H,4H)-dione derivatives . Additionally, the Hilbert-Johnson reaction was used to synthesize dipyridopyrazinediones, demonstrating the potential for diverse chemical transformations within this class of compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolopyrazine-dione derivatives have been studied, with some compounds showing significant potential for therapeutic applications. For instance, 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives have been prepared as inhibitors of glycolic acid oxidase, with certain derivatives showing potent inhibitory activity and the ability to reduce urinary oxalate levels in rat models .

In another study, the synthesis of 2-methoxy-6-phenyl-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione and its derivatives was carried out, with the compounds being characterized by elemental analysis, IR, 1H NMR, and 13C NMR spectroscopy. These compounds have attracted attention for their potential medicinal applications .

Applications De Recherche Scientifique

Synthesis and Characterization

6-(4-hydroxyphenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione, and its derivatives have been synthesized and characterized to explore their potential applications in various fields. Saraswat and Pandey (2017) synthesized derivatives of 2-methoxy-6-phenyl-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione and 7-hydroxy-3-methoxy-6-phenyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine-5-one, highlighting their significance in prospective therapeutic applications. The compounds were characterized using elemental analysis, IR, 1H NMR, and 13C NMR spectroscopy, providing a foundation for understanding their chemical properties and potential utility in scientific research (Saraswat & Pandey, 2017).

Chemical Properties and Polymerization

Chemiluminescent properties and polymerization potential of certain pyrrolopyrazine derivatives were investigated by Algi et al. (2017), who synthesized compounds exhibiting chemiluminescence in the presence of hydrogen peroxide. These findings suggest applications in biosensing and imaging, as well as the potential for creating novel polymeric materials with specific electronic and optical properties (Algi, Oztas, Tirkeş, Cihaner, & Algi, 2017).

Electronic and Optical Applications

The study of organic semiconducting materials by Sasikumar et al. (2016) explored the role of acceptor strength in small molecular materials with D-A-D architecture, including pyrrolopyrazine derivatives. Their research contributes to the understanding of charge transport properties in organic electronics, highlighting the potential of these compounds in organic field-effect transistors (OFETs) and other electronic devices (Sasikumar et al., 2016).

Biological Activity

The exploration of biological activities of various heterocyclic compounds, including pyrrolopyrazine derivatives, provides insight into their potential therapeutic applications. Zaki, Sayed, and Elroby (2016) synthesized isoxazoline and pyrrolo[3,4-d]isoxazole-4,6-dione derivatives, demonstrating their antimicrobial and anti-inflammatory activities. This research paves the way for the development of new pharmaceutical agents based on these heterocyclic frameworks (Zaki, Sayed, & Elroby, 2016).

Mécanisme D'action

Target of Action

Similar pyrazine derivatives have been reported to inhibit tropomyosin receptor kinases (trks) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer .

Mode of Action

Similar pyrazine derivatives have been shown to inhibit trka . TRKA combines with nerve growth factor (NGF), and once activated, the intramembrane kinase domain is phosphorylated, triggering downstream signal transduction pathways .

Biochemical Pathways

Trk activation is known to trigger downstream signal transduction pathways, including ras/erk, plc-γ, and pi3k/akt . These pathways are associated with the proliferation, differentiation, and survival of cells .

Result of Action

Similar pyrazine derivatives have been shown to inhibit the proliferation of certain cancer cell lines .

Orientations Futures

Propriétés

IUPAC Name |

6-(4-hydroxyphenyl)pyrrolo[3,4-b]pyrazine-5,7-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7N3O3/c16-8-3-1-7(2-4-8)15-11(17)9-10(12(15)18)14-6-5-13-9/h1-6,16H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUAGDMMCXUNOFZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=O)C3=NC=CN=C3C2=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-hydroxyphenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

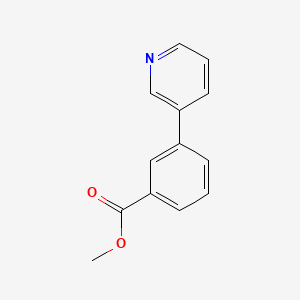

![(E)-3-(4-chloroanilino)-1-[4-methyl-2-(3-pyridinyl)-1,3-thiazol-5-yl]-2-propen-1-one](/img/structure/B1307554.png)

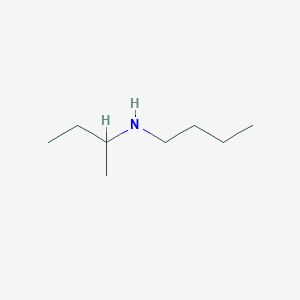

![4-[3-Hydroxy-4-(methoxycarbonyl)anilino]-4-oxo-2-butenoic acid](/img/structure/B1307559.png)

![2-oxo-2-{2-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]hydrazino}acetamide](/img/structure/B1307569.png)

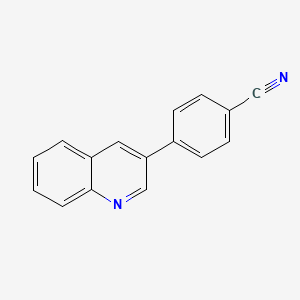

![(E)-1-(1,3-benzodioxol-5-yl)-3-[4-(2-pyrimidinyloxy)phenyl]-2-propen-1-one](/img/structure/B1307574.png)